2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid
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Overview
Description
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyclobutyl ring with a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This can be achieved by reacting benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of Intermediates: The benzyloxyphenyl intermediate is then coupled with the cyclobutyl intermediate using a suitable coupling reagent.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methoxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid: Similar structure with a methoxy group instead of a benzyloxy group.
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclopropyl)acetic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid is unique due to the presence of both a benzyloxy group and a cyclobutyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20O4 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-(3-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C19H20O4/c20-18(21)17(19(22)10-5-11-19)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,17,22H,5,10-11,13H2,(H,20,21) |
InChI Key |
OZQCUHIJAKBMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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